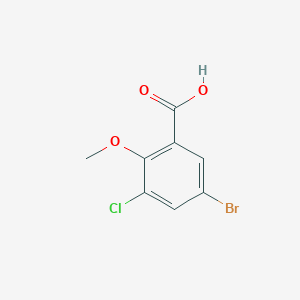

5-Bromo-3-chloro-2-methoxybenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

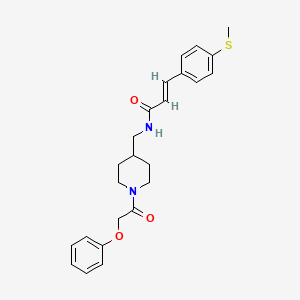

5-Bromo-3-chloro-2-methoxybenzoic acid is a chemical compound with the empirical formula C8H6BrClO3 . It has a molecular weight of 231.04 .

Synthesis Analysis

A preparation method of 5-bromo-2-chlorobenzoic acid has been disclosed in a patent . The method takes 2-chlorobenzoic acid as a raw material, and a monobromination reaction is carried out in an NBS/sulfuric acid system to prepare 5-bromo-2-chlorobenzoic acid .Molecular Structure Analysis

The molecular structure of 5-Bromo-3-chloro-2-methoxybenzoic acid can be represented by the SMILES stringCOc1ccc(Br)cc1C(O)=O . The InChI key for this compound is JFDUXZIRWBYBAQ-UHFFFAOYSA-N .

Applications De Recherche Scientifique

Applications in Algae-Derived Compounds

Research has explored various bromophenol derivatives, including 3-bromo-5-hydroxy-4-methoxybenzoic acid, derived from the red alga Rhodomela confervoides. These compounds were investigated for their potential against human cancer cell lines and microorganisms, although they were found inactive in these applications (Zhao et al., 2004).

Thermal Properties in Complexes

Studies have been conducted on the thermal properties of complexes involving similar compounds, like 5-chloro-2-methoxybenzoic acid. These studies focused on lanthanides(III) and some d-block elements, revealing insights into their stability and decomposition behavior in different atmospheres (Ferenc & Bocian, 2003).

Role in Luminescence and Thermal Analysis

Research on lanthanide complexes, including those with 2-bromo-5-methoxybenzoic acid, has provided valuable insights into their crystal structures, thermodynamic properties, and luminescence behaviors. These findings are significant for understanding the physical and chemical characteristics of such complexes (Wu et al., 2018).

Synthesis and Structural Features

The synthesis and structural analysis of compounds closely related to 5-Bromo-3-chloro-2-methoxybenzoic acid, such as tris(5-bromo-2-methoxyphenyl)antimony dicarboxylates, have been studied. This research contributes to the understanding of the molecular structure and potential applications of such compounds (Sharutin et al., 2014).

Solubility Studies and Model Correlations

Investigations into the solubility of various compounds, including 2-methoxybenzoic acid and its derivatives, have led to the development of Abraham model correlations. These correlations are crucial for understanding the solubility behavior of these compounds in different solvents (Liu et al., 2020).

Application in Photodynamic Therapy

Research into new zinc phthalocyanine derivatives, including those substituted with groups containing 5-bromo-2-hydroxy-3-methoxybenzylidene, has shown potential for applications in photodynamic therapy for cancer treatment. The focus here is on their photophysical and photochemical properties (Pişkin et al., 2020).

Bromodemercuration Studies

Studies on the synthesis and bromodemercuration of permercurated arenes, including derivatives of methoxybenzoate, offer insights into the chemical processes and potential applications of these compounds in various fields (Deacon & Farquharson, 1976).

Safety And Hazards

The safety data sheet for a related compound, 5-Bromo-2-chlorobenzoic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Propriétés

IUPAC Name |

5-bromo-3-chloro-2-methoxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO3/c1-13-7-5(8(11)12)2-4(9)3-6(7)10/h2-3H,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTWWSRFXIBXDPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Cl)Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.49 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-3-chloro-2-methoxybenzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(4-Bromo-2-methylphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2600120.png)

![N-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]-N-[(6-methylpyridin-2-yl)methyl]prop-2-yn-1-amine](/img/structure/B2600123.png)

![2-(8-(4-chlorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2600124.png)

![6-({4-ethyl-5-[(2-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methoxy)-2-phenyl-3(2H)-pyridazinone](/img/structure/B2600125.png)

![(Z)-ethyl 2-(1-(3-((3-allyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2600133.png)

![4-methoxy-N-(2-(6-((2-oxo-2-(phenylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2600136.png)

![(3S)-5-Methyl-3-[[[(3S,4S)-4-methylpyrrolidine-3-carbonyl]amino]methyl]hexanoic acid](/img/structure/B2600139.png)

![[3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propyl]amine hydrochloride](/img/structure/B2600140.png)